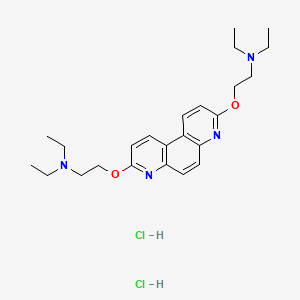
2,2'-(4,7-Phenanthroline-3,8-diylbis(oxy))bis(N,N-diethylethanamine) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(4,7-Phenanthroline-3,8-diylbis(oxy))bis(N,N-diethylethanamine) dihydrochloride: is a complex organic compound that features a phenanthroline core with two diethylethanamine groups attached via ether linkages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(4,7-Phenanthroline-3,8-diylbis(oxy))bis(N,N-diethylethanamine) dihydrochloride typically involves the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors.
Attachment of Diethylethanamine Groups: The diethylethanamine groups are introduced via nucleophilic substitution reactions, where the phenanthroline core is reacted with diethylethanamine under basic conditions.
Formation of Ether Linkages: The ether linkages are formed by reacting the intermediate with an appropriate alkylating agent under controlled conditions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthroline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitrogen atoms of the diethylethanamine groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the ether linkages or the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the phenanthroline core.
Reduction Products: Amine derivatives of the diethylethanamine groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Analytical Chemistry: It can be used as a reagent in spectroscopic and chromatographic analyses.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with metal ions.
Medicine:
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in the field of cancer research.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2,2’-(4,7-Phenanthroline-3,8-diylbis(oxy))bis(N,N-diethylethanamine) dihydrochloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and proteins, leading to changes in their activity and function. The compound’s phenanthroline core plays a crucial role in these interactions, as it can coordinate with metal ions and facilitate electron transfer processes.
類似化合物との比較
4,7-Phenanthroline: A simpler analog that lacks the diethylethanamine groups.
2,2’-Bipyridine: Another ligand with a similar structure but different coordination properties.
1,10-Phenanthroline: A related compound with a different substitution pattern on the phenanthroline core.
Uniqueness:
Structural Complexity: The presence of diethylethanamine groups and ether linkages makes 2,2’-(4,7-Phenanthroline-3,8-diylbis(oxy))bis(N,N-diethylethanamine) dihydrochloride more structurally complex compared to its analogs.
Versatility: The compound’s ability to participate in various chemical reactions and form stable complexes with metal ions highlights its versatility in scientific research and industrial applications.
特性
CAS番号 |
100500-09-2 |
|---|---|
分子式 |
C24H36Cl2N4O2 |
分子量 |
483.5 g/mol |
IUPAC名 |
2-[[8-[2-(diethylamino)ethoxy]-4,7-phenanthrolin-3-yl]oxy]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C24H34N4O2.2ClH/c1-5-27(6-2)15-17-29-23-13-9-19-20-10-14-24(30-18-16-28(7-3)8-4)26-22(20)12-11-21(19)25-23;;/h9-14H,5-8,15-18H2,1-4H3;2*1H |
InChIキー |
ZWICEUJLNPYZII-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=NC2=C(C=C1)C3=C(C=C2)N=C(C=C3)OCCN(CC)CC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




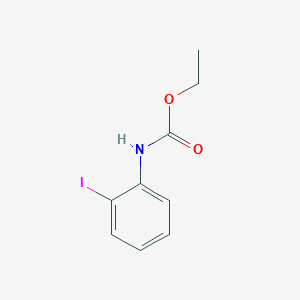
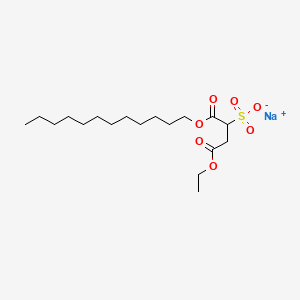
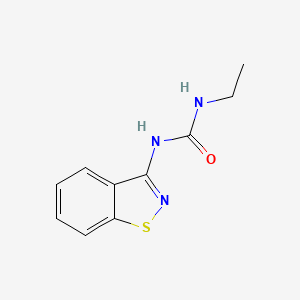

![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
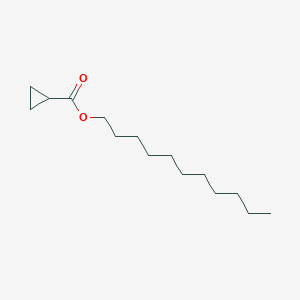
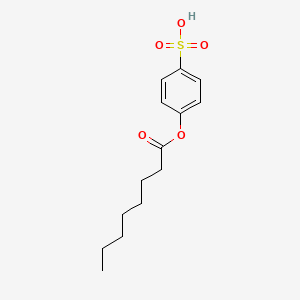
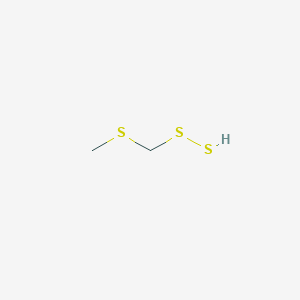
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)
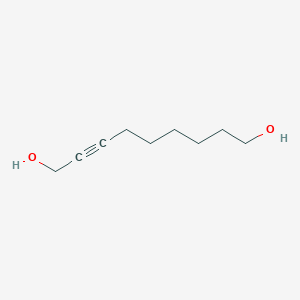
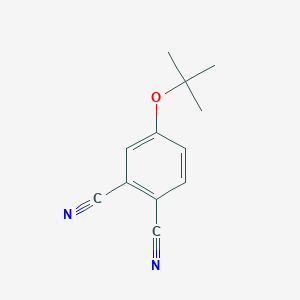
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)
